molecular formula C15H26Si B13683587 (4-Hexylphenyl)trimethylsilane

(4-Hexylphenyl)trimethylsilane

Cat. No.: B13683587
M. Wt: 234.45 g/mol
InChI Key: VHDWAXCCPZNMHM-UHFFFAOYSA-N
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Description

(4-Hexylphenyl)trimethylsilane is an organosilicon compound with the molecular formula C15H26Si. It is characterized by a phenyl ring substituted with a hexyl group at the para position and a trimethylsilyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Hexylphenyl)trimethylsilane typically involves the hydrosilylation of 4-hexylphenylacetylene with trimethylsilane in the presence of a catalyst. Common catalysts used in this reaction include platinum-based catalysts such as Karstedt’s catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to optimize yield and minimize by-products. The final product is purified through distillation or recrystallization techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: (4-Hexylphenyl)trimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium or platinum catalysts.

    Substitution: Electrophiles such as halogens or alkylating agents.

Major Products Formed:

Scientific Research Applications

(4-Hexylphenyl)trimethylsilane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Hexylphenyl)trimethylsilane primarily involves its role as a hydride donor in reduction reactions. The silicon-hydrogen bond in the trimethylsilyl group is highly reactive, allowing it to participate in various chemical transformations. The compound can stabilize reactive intermediates through hyperconjugation, facilitating the formation of desired products in synthetic reactions .

Comparison with Similar Compounds

Uniqueness: (4-Hexylphenyl)trimethylsilane stands out due to its unique combination of hydrophobicity from the hexyl group and reactivity from the trimethylsilyl group. This makes it particularly useful in applications requiring both properties, such as in the synthesis of hydrophobic coatings and advanced materials .

Properties

Molecular Formula

C15H26Si

Molecular Weight

234.45 g/mol

IUPAC Name

(4-hexylphenyl)-trimethylsilane

InChI

InChI=1S/C15H26Si/c1-5-6-7-8-9-14-10-12-15(13-11-14)16(2,3)4/h10-13H,5-9H2,1-4H3

InChI Key

VHDWAXCCPZNMHM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)[Si](C)(C)C

Origin of Product

United States

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